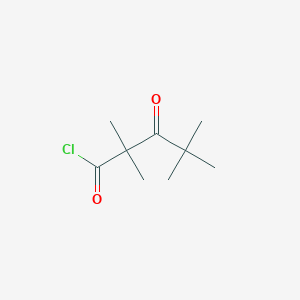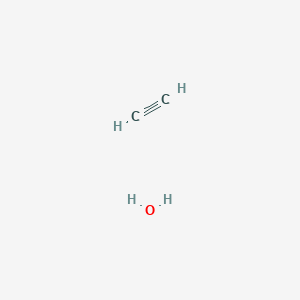
2,2,4,4-Tetramethyl-3-oxopentanoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4,4-Tetramethyl-3-oxopentanoyl chloride is an organic compound with the molecular formula C9H17ClO. It is a derivative of pentanone and is characterized by the presence of a ketone group and a chloride substituent. This compound is often used in organic synthesis due to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2,4,4-Tetramethyl-3-oxopentanoyl chloride can be synthesized through various methods. One common approach involves the chlorination of 2,2,4,4-tetramethyl-3-pentanone using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically occurs under reflux conditions, and the product is purified through distillation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and controlled reaction conditions helps in achieving high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,4,4-Tetramethyl-3-oxopentanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted with other nucleophiles, such as amines, alcohols, or thiols, to form corresponding amides, esters, or thioesters.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for chlorination reactions.
Lithium Aluminum Hydride (LiAlH4): Used for reduction reactions.
Oxalyl Chloride (COCl)2: Another reagent for chlorination.
Sodium Borohydride (NaBH4): Used for mild reduction reactions.
Major Products Formed
Amides: Formed by substitution with amines.
Esters: Formed by substitution with alcohols.
Thioesters: Formed by substitution with thiols.
Alcohols: Formed by reduction of the ketone group.
Applications De Recherche Scientifique
2,2,4,4-Tetramethyl-3-oxopentanoyl chloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,2,4,4-tetramethyl-3-oxopentanoyl chloride involves its reactivity towards nucleophiles. The chloride group is a good leaving group, making the compound highly reactive in substitution reactions. The ketone group can also participate in various chemical transformations, contributing to the compound’s versatility in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,4,4-Tetramethyl-3-pentanone: A precursor in the synthesis of 2,2,4,4-tetramethyl-3-oxopentanoyl chloride.
2,2,4,4-Tetramethyl-3-pentanone oxime: Another derivative of 2,2,4,4-tetramethyl-3-pentanone.
Uniqueness
This compound is unique due to its dual functional groups (ketone and chloride), which provide a wide range of reactivity and applications. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis .
Propriétés
Numéro CAS |
146778-56-5 |
|---|---|
Formule moléculaire |
C9H15ClO2 |
Poids moléculaire |
190.67 g/mol |
Nom IUPAC |
2,2,4,4-tetramethyl-3-oxopentanoyl chloride |
InChI |
InChI=1S/C9H15ClO2/c1-8(2,3)6(11)9(4,5)7(10)12/h1-5H3 |
Clé InChI |
DTSGBDDHXIHXIN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)C(C)(C)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(3,4-Dimethoxyphenyl)ethynyl]-2,3-dimethoxyphenol](/img/structure/B12558427.png)
![6,8-Dimethyl-1H,3H,5H-thieno[3,4-e][1,3]dioxepine](/img/structure/B12558434.png)


![[4-[[3-[(4-Benzoyloxy-3-methoxyphenyl)methylidene]-2-oxocyclohexylidene]methyl]-2-methoxyphenyl] benzoate](/img/structure/B12558444.png)

![3-[(Pyridin-2-yl)methylidene]-1-azabicyclo[2.2.2]octane](/img/structure/B12558460.png)

![1,3,2-Benzodioxaborole, 2-[1-(4-methoxyphenyl)ethyl]-](/img/structure/B12558471.png)
![6-(4-Methylphenyl)-3-(3-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12558472.png)

![1,2-Benzenediamine, 4-[2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl]-](/img/structure/B12558477.png)

![4-[(E)-(4-Butoxyphenyl)diazenyl]-N-(2-sulfanylethyl)benzamide](/img/structure/B12558487.png)
